NSC697923
Overview
Description
NSC697923 is a small-molecule inhibitor of the E2 ubiquitin-conjugating enzyme Ubc13-Uev1A. This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment. It has been shown to block the formation of Ubc13 and ubiquitin thioester conjugates, suppressing constitutive NF-κB activity in diffuse large B cell lymphoma cells .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the e2 complex ubc13-uev1a .
Mode of Action
It is known that similar compounds inhibit the e2 complex ubc13-uev1a . This inhibition could potentially lead to changes in protein ubiquitination, affecting various cellular processes.
Biochemical Pathways
The inhibition of the e2 complex ubc13-uev1a can affect the nf-κb pathway , which plays a crucial role in immune and inflammatory responses.
Result of Action
Similar compounds have been shown to inhibit nf-κb activation , induce nuclear accumulation of p53, and cause apoptosis . These effects could potentially lead to potent cytotoxic effects on certain cell lines .
Preparation Methods
NSC697923 is typically supplied as a lyophilized powder. For laboratory use, it can be reconstituted in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. The compound is stable for 24 months when stored in lyophilized form at -20ºC. Once in solution, it should be stored at -20ºC and used within one month to prevent loss of potency .
Chemical Reactions Analysis
NSC697923 undergoes several types of chemical reactions, primarily involving inhibition of enzyme activity. It interacts with the active site cysteine of Ubc13, blocking the formation of Ubc13 and ubiquitin thioester conjugates . This inhibition suppresses NF-κB activity, which is crucial for the proliferation and survival of certain cancer cells .
Scientific Research Applications
Cancer Research: It has shown efficacy in inhibiting the growth of melanoma and diffuse large B cell lymphoma cells by targeting the Ubc13-Uev1A enzyme complex
Neuroblastoma Treatment: The compound induces apoptosis in neuroblastoma cells by promoting nuclear accumulation of p53 and activating the JNK pathway.
Comparison with Similar Compounds
NSC697923 is unique in its ability to selectively inhibit the Ubc13-Uev1A enzyme complex. Similar compounds include:
Doxorubicin and Etoposide: Conventional chemotherapy drugs that have been compared to this compound in terms of efficacy in neuroblastoma treatment.
This compound stands out due to its dual action on both the NF-κB and p53 pathways, making it a promising candidate for targeted cancer therapy.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-5-nitrofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5S/c1-8-2-4-9(5-3-8)18(15,16)11-7-6-10(17-11)12(13)14/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUHIPWCDXOLCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343351-67-7 | |
Record name | 343351-67-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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